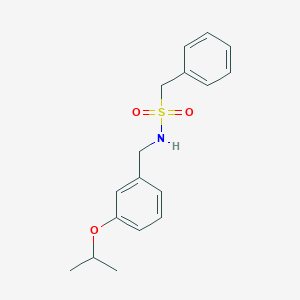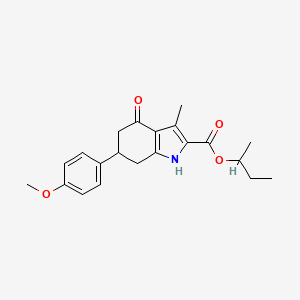![molecular formula C19H13ClN2O5 B4853154 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853154.png)
4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of oxazolone and has shown promising results in various applications, including medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
The compound 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily tested using various in vitro assays. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Additionally, the compound could be used as a starting material for the synthesis of new materials with specific properties. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential interactions with cellular targets.
Wissenschaftliche Forschungsanwendungen
The compound 4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. Additionally, this compound has been used as a starting material for the synthesis of various other biologically active compounds.
Eigenschaften
IUPAC Name |
(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-2-9-26-17-6-4-3-5-12(17)10-16-19(23)27-18(21-16)14-8-7-13(22(24)25)11-15(14)20/h2-8,10-11H,1,9H2/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSQIFIEPJIAPZ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)

![6-(5-chloro-2-thienyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4853083.png)
![4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4853101.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)


![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4853117.png)

![2-methoxyethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4853126.png)

![4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B4853149.png)